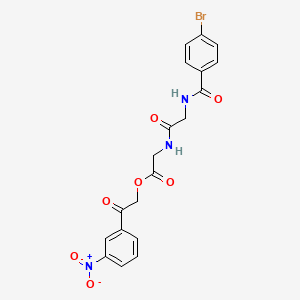![molecular formula C18H19ClN2O3 B4723830 N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4723830.png)
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as CMEP, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. The compound was first synthesized in 2003 and has since been the subject of numerous studies investigating its mechanism of action and potential applications.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide acts as an antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes, including learning and memory, reward, and addiction. By blocking the effects of mGluR5, N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can modulate these processes and potentially reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have a variety of biochemical and physiological effects, including reducing the release of dopamine in the brain, which is involved in reward and addiction. N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has also been shown to reduce anxiety-like behaviors in animal models by modulating the activity of the amygdala, a brain region involved in emotional processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in lab experiments is its specificity for the mGluR5 receptor, which allows researchers to selectively modulate this receptor without affecting other neurotransmitter systems. However, one limitation of using N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is its relatively low potency, which requires higher concentrations to achieve the desired effects.
Orientations Futures
Future research on N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide could focus on its potential use in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies could investigate the optimal dosing and administration of N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide to maximize its therapeutic effects. Finally, the development of more potent analogs of N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide could improve its efficacy and potential clinical use.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been studied extensively for its potential use in the treatment of various neurological disorders, including addiction, anxiety, and depression. Studies have shown that N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can block the effects of drugs of abuse, such as cocaine and methamphetamine, and reduce anxiety-like behaviors in animal models.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-3-6-14(19)11-16(12)21-18(23)17(22)20-10-9-13-4-7-15(24-2)8-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMJEWSEFIDMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4723750.png)
![1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4723758.png)
![5-[(3-ethoxypropyl)amino]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4723764.png)
![4-chloro-3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4723771.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723813.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4723817.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4723825.png)
![N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4723835.png)
![2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4723838.png)

![2-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4723843.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4723849.png)